REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][O:6][CH2:7][C:8]([O:10]CC)=[O:9])=[N+:2]=[N-:3].[OH-].[Na+]>CO>[N:1]([CH2:4][CH2:5][O:6][CH2:7][C:8]([OH:10])=[O:9])=[N+:2]=[N-:3] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight (17 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the insoluble material
|
Type
|
CUSTOM
|
Details
|
the methanol was evaporated in vacuo
|
Type
|
WASH
|
Details
|
this was saturated with sodium chloride and washed with ether (30 ml×3)
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (40 ml×4)
|
Type
|
WASH
|
Details
|
The ether extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCOCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.3 mmol | |
AMOUNT: MASS | 4.25 g | |
YIELD: PERCENTYIELD | 77.3% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |